1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine
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Description
1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14634470 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Another study indicated that imidazo[1,2-b]pyridazine-containing compounds exhibited excellent inhibition of TAK1 kinase , a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . In the case of TAK1 kinase inhibitors, the lead compound inhibited the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
It’s known that tak1 kinase plays a crucial role in various extracellular signals, including cytokines, growth factors, and toll-like receptor ligands .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb . In the case of TAK1 kinase inhibitors, the lead compound inhibited the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Properties
IUPAC Name |
(2-methylimidazo[1,2-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-13-12-27-17(23-13)6-5-16(24-27)18(28)26-9-7-25(8-10-26)15-4-2-3-14(11-15)19(20,21)22/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAUCNUEVXJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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